![molecular formula C19H18F3N3O4 B4071612 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4071612.png)
1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, also known as MNTFM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNTFM is a piperazine derivative that possesses unique chemical properties, which make it an attractive candidate for various research applications. In
Mechanism of Action
The exact mechanism of action of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed that 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine exerts its therapeutic effects by interacting with various cellular targets. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the regulation of inflammation and cell proliferation. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been found to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and neurodegenerative disorders. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been found to have a potent vasodilatory effect, which can help to improve blood flow and reduce blood pressure.
Advantages and Limitations for Lab Experiments
1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine also possesses unique chemical properties that make it an attractive candidate for various research applications. However, there are also some limitations associated with the use of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine in lab experiments. For example, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has low solubility in water, which can make it difficult to work with. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has not been extensively studied for its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine. One potential area of research is the development of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the investigation of the mechanism of action of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine. Additionally, further studies are needed to determine the safety and toxicity of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, which can help to inform its potential therapeutic applications. Overall, the unique chemical properties and potential therapeutic applications of 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine make it an attractive candidate for further research.
Scientific Research Applications
1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has also been found to be effective against various types of cancer, including breast, lung, and colon cancer. Additionally, 1-(4-methoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been shown to have a potent inhibitory effect on the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(4-methoxyphenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-29-15-5-2-13(3-6-15)18(26)24-10-8-23(9-11-24)17-7-4-14(25(27)28)12-16(17)19(20,21)22/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWGFOJTXNSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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